molecular formula C9H6ClIN2 B13090652 6-Chloro-2-(iodomethyl)quinoxaline

6-Chloro-2-(iodomethyl)quinoxaline

Cat. No.: B13090652
M. Wt: 304.51 g/mol
InChI Key: CLNMJLPJVRHTRE-UHFFFAOYSA-N
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Description

6-Chloro-2-(iodomethyl)quinoxaline is a chemical compound with the molecular formula C9H6ClIN2 and a molecular weight of 304.51 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(iodomethyl)quinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the reaction of 6-chloroquinoxaline with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(iodomethyl)quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-chloro-2-(azidomethyl)quinoxaline .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(iodomethyl)quinoxaline involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. This reactivity can be exploited in the synthesis of biologically active molecules and in the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(iodomethyl)quinoxaline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential biological activities. This dual halogenation makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications .

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

6-chloro-2-(iodomethyl)quinoxaline

InChI

InChI=1S/C9H6ClIN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2

InChI Key

CLNMJLPJVRHTRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Cl)CI

Origin of Product

United States

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